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Compound Name: L-Serine-2-13C

Cat. No.: B109941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of L-Serine-2-13C in mass

spectrometry-based metabolic labeling studies. The application of stable isotope-labeled amino

acids is a powerful technique for investigating cellular metabolism and quantifying metabolic

fluxes. L-Serine, a non-essential amino acid, is central to various biosynthetic pathways,

including the synthesis of proteins, other amino acids like glycine and cysteine, nucleotides,

and complex lipids.[1][2][3][4] By tracing the incorporation of the 13C label from L-Serine-2-
13C into downstream metabolites, researchers can elucidate the activity of these pathways

under different physiological or pathological conditions.

Introduction to L-Serine Metabolism and Isotope
Tracing
L-serine plays a critical role in cellular proliferation and one-carbon metabolism.[5] Its carbon

backbone can be traced through various metabolic routes, making L-Serine-2-13C an

excellent tool for metabolic flux analysis (MFA). Mass spectrometry, with its high sensitivity and

specificity, is the ideal analytical platform to detect and quantify the incorporation of 13C into

the metabolome. This application note will focus on a liquid chromatography-tandem mass

spectrometry (LC-MS/MS) based approach.
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Metabolic Flux Analysis: Quantifying the rate of synthesis of serine-derived metabolites.

Disease Research: Investigating alterations in serine metabolism in diseases such as cancer

and neurological disorders.

Drug Development: Assessing the impact of therapeutic agents on cellular metabolic

pathways.

Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of L-Serine

in human plasma using an LC-MS/MS method with a stable isotope-labeled internal standard.

This data demonstrates the accuracy, precision, and sensitivity of the described methodology.

Parameter Result

Linearity Range 0.19 - 25.0 nmol/mL

Lower Limit of Quantification (LLOQ) 0.19 nmol/mL

Inter-run Coefficient of Variation (CV) ≤ 8.7%

Inter-run Relative Error (RE) -7.0% to -6.1%

Extraction Recovery from Plasma 76.4% - 84.1%

Experimental Protocols
This section details a general protocol for a stable isotope tracing experiment using L-Serine-2-
13C in cultured cells, followed by sample preparation and LC-MS/MS analysis.

Part 1: Cell Culture and Isotope Labeling
Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to

adhere and resume logarithmic growth.

Preparation of Labeling Medium: Prepare culture medium (e.g., RPMI 1640) lacking

endogenous L-serine. Supplement this medium with dialyzed fetal bovine serum (FBS) and

L-Serine-2-13C at a known concentration (e.g., physiological concentration).
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Isotope Labeling:

Aspirate the standard culture medium from the cells.

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

Add the pre-warmed L-Serine-2-13C labeling medium to the cells.

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation

of the label into metabolites over time.

Part 2: Metabolite Extraction
Quenching Metabolism:

Aspirate the labeling medium.

Immediately wash the cells with ice-cold PBS to halt metabolic activity.

Metabolite Extraction:

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

Scrape the cells from the plate in the extraction solvent.

Transfer the cell lysate to a microcentrifuge tube.

Incubate on ice for 20 minutes to allow for complete extraction.

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cell debris and

proteins.

Transfer the supernatant containing the metabolites to a new tube.

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

Part 3: Sample Preparation for LC-MS/MS
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Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS

analysis, such as 100 µL of a mixture of methanol and water (10:90, v/v).

Internal Standard Spiking: Add a known concentration of a suitable internal standard (e.g., a

commercially available mixture of 13C, 15N-labeled amino acids) to each sample for

accurate quantification.

Derivatization (Optional but Recommended for improved chromatography):

For enhanced chromatographic separation and sensitivity, derivatization can be

performed. A common agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

Follow a validated derivatization protocol for amino acids.

Part 4: LC-MS/MS Analysis
Liquid Chromatography:

Column: A column suitable for polar metabolite separation, such as a Zorbax Eclipse XDB-

C18 column (4.6 mm × 150 mm, 5 μm), is recommended.

Mobile Phase A: Water with 0.1-0.3% formic acid or trifluoroacetic acid (TFA).

Mobile Phase B: Acetonitrile or methanol with 0.1-0.3% formic acid or TFA.

Gradient: A gradient elution should be optimized to separate L-serine and its downstream

metabolites. A typical gradient might start with a low percentage of mobile phase B, which

is gradually increased to elute more hydrophobic compounds.

Flow Rate: A flow rate of 0.4 mL/min is a common starting point.

Injection Volume: 2-20 µL.

Mass Spectrometry:

Ionization: Positive ion electrospray ionization (ESI) is typically used for amino acid

analysis.
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Analysis Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for

targeted quantification.

MRM Transitions: The precursor-to-product ion transitions for unlabeled L-serine, L-
Serine-2-13C, and its labeled downstream metabolites need to be determined. For L-

serine, a common transition is m/z 106.1 -> 60.0. For L-Serine-2-13C, the precursor ion

will be shifted by +1 m/z.

Part 5: Data Analysis
Peak Integration: Integrate the peak areas for the different isotopologues of serine and its

metabolites.

Isotopic Enrichment Calculation: Correct for the natural abundance of 13C. The fractional

enrichment of a metabolite is calculated as the ratio of the peak area of the labeled

isotopologue to the sum of the peak areas of all isotopologues.

Metabolic Flux Calculation: Use metabolic flux analysis software (e.g., INCA, Metran) to

model the metabolic network and calculate the flux rates through the serine metabolic

pathways based on the isotopic enrichment data.

Visualizations
Caption: Experimental workflow for L-Serine-2-13C tracing.
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Caption: Simplified L-Serine metabolic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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